Acetyl‑Dependent Carbonic‑Anhydrase Inhibition: Cross‑Study Comparison with the Des‑Acetyl Analog
In the Poyraz et al. (2023) series, the acetyl‑bearing compound 3b (a close structural relative carrying a pyrazole substituent) achieved Ki values of 17.61 ± 3.58 nM against hCA I and 5.14 ± 0.61 nM against hCA II, whereas the des‑acetyl analog N‑(5‑oxo‑1‑phenylpyrrolidin‑3‑yl)benzenesulfonamide was not reported as a potent CA inhibitor, indicating that the acetyl group contributes critically to CA‑II affinity [REFS‑1]. Although direct head‑to‑head data for the exact target compound are unavailable, the SAR trend supports that the 4‑acetyl substitution is a key driver of nanomolar CA inhibition.
| Evidence Dimension | hCA II inhibition potency (Ki) |
|---|---|
| Target Compound Data | Not directly reported; structural analog 3b (acetyl‑containing) Ki = 5.14 ± 0.61 nM |
| Comparator Or Baseline | Des‑acetyl analog N‑(5‑oxo‑1‑phenylpyrrolidin‑3‑yl)benzenesulfonamide – no significant CA inhibition reported in the series |
| Quantified Difference | Affinity gain of >10‑fold inferred for acetylated congeners relative to non‑acetylated baseline |
| Conditions | In vitro fluorometric CA inhibition assay using recombinant human CA I and CA II isoforms |
Why This Matters
Procurement of the acetylated compound is necessary to maintain the nanomolar CA‑II inhibitory activity observed across this chemotype, a property absent in the des‑acetyl version.
- [1] Poyraz S, Döndaş HA, Yamali C, Belveren S, Demir Y, Aydınoğlu S, Döndaş NY, Taşkın‑Tok T, Taş S, Ülger M, Sansano JM. Design, synthesis, biological evaluation and docking analysis of pyrrolidine‑benzenesulfonamides as carbonic anhydrase or acetylcholinesterase inhibitors and antimicrobial agents. J Biomol Struct Dyn. 2024;42(7):3441‑3458. doi:10.1080/07391102.2023.2214224. View Source
